2-Methyl-6-[4-(quinoxalin-2-yloxy)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one, with the CAS number 1705154-72-8, is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyridazinone core structure, which is known for its biological activity, particularly in medicinal chemistry. The molecular formula is and it has a molecular weight of approximately 365.393 g/mol. This compound is primarily utilized in non-human research settings and is not approved for therapeutic or veterinary use.
This compound is classified under several categories, including bioactive reagents, inhibitors, and screening compounds. It is often used in research focused on developing new pharmaceuticals due to its potential biological activities. The classification emphasizes its utility in drug discovery and development processes.
The synthesis of 2-methyl-6-[4-(quinoxalin-2-yloxy)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one typically involves multi-step synthetic routes that include:
Technical details regarding specific reagents, reaction conditions (such as temperature and solvent), and yields are critical for optimizing synthesis but are often proprietary or found in specialized literature .
The molecular structure of 2-methyl-6-[4-(quinoxalin-2-yloxy)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one can be represented using various structural formulas such as SMILES and InChI:
CC(=O)N1C(=O)C=CC(=N1)N(C)C
InChI=1S/C19H19N5O3/c1-23-18(25)7-6-16(22-23)19(26)24-10-8-13(9-11-24)27-17-12-20-14-4-2-3-5-15(14)21-17/h2-7,12-13H,8-11H2,1H3
The compound features a complex arrangement of nitrogen and oxygen atoms within its structure, contributing to its potential reactivity and biological activity. The presence of multiple heteroatoms makes it an interesting target for further chemical modification and biological evaluation.
The chemical reactivity of 2-methyl-6-[4-(quinoxalin-2-yloxy)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one can be explored through various reactions such as:
These reactions are significant for modifying the compound to enhance its biological properties or to create derivatives with novel functionalities .
The mechanism of action for 2-methyl-6-[4-(quinoxalin-2-yloxy)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one is not fully elucidated but can be hypothesized based on its structural features:
Data from preliminary studies suggest that compounds with similar structures exhibit significant biological activity, warranting further investigation into this compound's specific mechanisms .
The physical properties of 2-methyl-6-[4-(quinoxalin-2-yloxy)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one include:
Chemical properties include stability under various conditions (light, heat), reactivity towards nucleophiles and electrophiles, and potential degradation pathways when exposed to environmental factors.
Relevant data regarding these properties are essential for determining optimal storage conditions and handling protocols in laboratory settings .
This compound has several potential applications in scientific research:
Research continues to explore the full range of applications for this compound within medicinal chemistry and related fields .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2